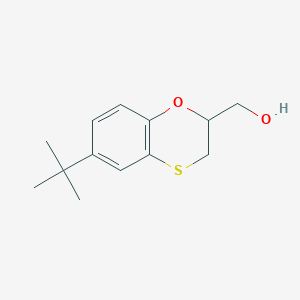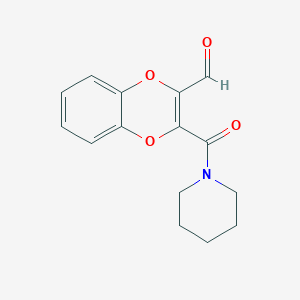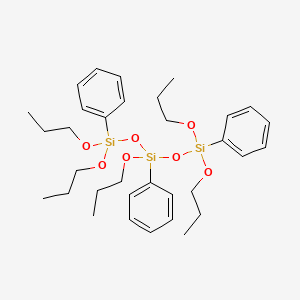
1,12-Diazidododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Diazidododecane is an organic compound with the molecular formula C12H24N6 It is characterized by the presence of two azide groups (-N3) attached to a twelve-carbon alkane chain
Vorbereitungsmethoden
1,12-Diazidododecane can be synthesized through the reaction of 1,12-dibromododecane with sodium azide. The process involves dissolving 1,12-dibromododecane in dimethylformamide (DMF) and adding sodium azide. The mixture is then stirred at 60°C for 16 hours. After the reaction, the product is extracted using diethyl ether and purified by column chromatography on silica gel using petroleum ether as the eluent .
Analyse Chemischer Reaktionen
1,12-Diazidododecane undergoes various chemical reactions, primarily due to the presence of the azide groups. Some of the key reactions include:
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions. For example, the reaction with triphenylphosphine can lead to the formation of iminophosphoranes.
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include triphenylphosphine, copper catalysts, and reducing agents like LiAlH4. The major products formed from these reactions include triazoles and amines .
Wissenschaftliche Forschungsanwendungen
1,12-Diazidododecane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,12-diazidododecane primarily involves the reactivity of the azide groups. Upon thermal or photochemical activation, the azide groups decompose to form highly reactive nitrene intermediates. These nitrenes can insert into C-H bonds or react with unsaturated systems to form new chemical bonds. This reactivity underlies the compound’s utility in cross-linking and cycloaddition reactions .
Vergleich Mit ähnlichen Verbindungen
1,12-Diazidododecane can be compared with other diazido compounds, such as 1,6-diazidohexane and 1,10-diazidodecane. These compounds share similar reactivity due to the presence of azide groups but differ in the length of the carbon chain. The longer carbon chain in this compound provides greater flexibility and potential for cross-linking applications. Additionally, the compound can be compared with other azide-containing compounds like alkyl azides and aryl azides, which also exhibit high reactivity and are used in various synthetic applications .
Eigenschaften
CAS-Nummer |
113665-32-0 |
|---|---|
Molekularformel |
C12H24N6 |
Molekulargewicht |
252.36 g/mol |
IUPAC-Name |
1,12-diazidododecane |
InChI |
InChI=1S/C12H24N6/c13-17-15-11-9-7-5-3-1-2-4-6-8-10-12-16-18-14/h1-12H2 |
InChI-Schlüssel |
GWRANYLMPAJNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCN=[N+]=[N-])CCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)

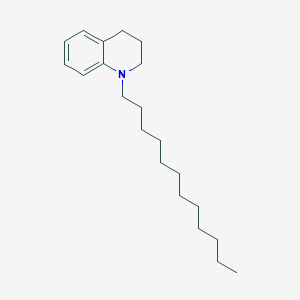

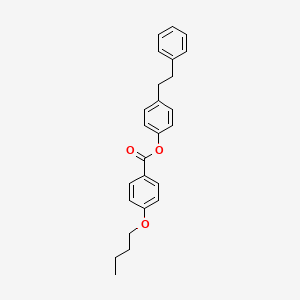

![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
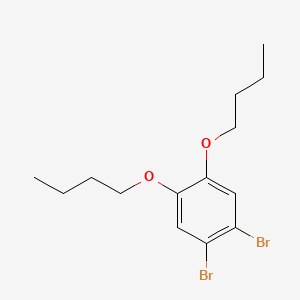

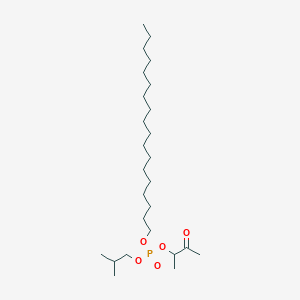
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)
